3-((2'-Acetamido-4'-methyl-[4,5'-bithiazol]-2-yl)amino)benzoicacidhydrobromide
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Overview
Description
3-((2’-Acetamido-4’-methyl-[4,5’-bithiazol]-2-yl)amino)benzoicacidhydrobromide is a complex organic compound with a unique structure that includes bithiazole and benzoic acid moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2’-Acetamido-4’-methyl-[4,5’-bithiazol]-2-yl)amino)benzoicacidhydrobromide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the bithiazole ring, followed by the introduction of the acetamido group and the benzoic acid moiety. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to minimize costs and maximize yield. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-((2’-Acetamido-4’-methyl-[4,5’-bithiazol]-2-yl)amino)benzoicacidhydrobromide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
3-((2’-Acetamido-4’-methyl-[4,5’-bithiazol]-2-yl)amino)benzoicacidhydrobromide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe or a precursor for biologically active compounds.
Medicine: Its unique structure could make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3-((2’-Acetamido-4’-methyl-[4,5’-bithiazol]-2-yl)amino)benzoicacidhydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The bithiazole ring and acetamido group may play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-Acetamido-5-acetylfuran: This compound shares the acetamido group but has a different core structure.
4-Acetamido-3-hydroxy-N,N-dimethyl-5-nitrobenzamide: This compound has a similar acetamido group and benzoic acid moiety but differs in other functional groups.
Uniqueness
3-((2’-Acetamido-4’-methyl-[4,5’-bithiazol]-2-yl)amino)benzoicacidhydrobromide is unique due to its bithiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H15BrN4O3S2 |
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Molecular Weight |
455.4 g/mol |
IUPAC Name |
3-[[4-(2-acetamido-4-methyl-1,3-thiazol-5-yl)-1,3-thiazol-2-yl]amino]benzoic acid;hydrobromide |
InChI |
InChI=1S/C16H14N4O3S2.BrH/c1-8-13(25-16(17-8)18-9(2)21)12-7-24-15(20-12)19-11-5-3-4-10(6-11)14(22)23;/h3-7H,1-2H3,(H,19,20)(H,22,23)(H,17,18,21);1H |
InChI Key |
CNLXXWSLSJOMNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C)C2=CSC(=N2)NC3=CC=CC(=C3)C(=O)O.Br |
Origin of Product |
United States |
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